molecular formula C9H8BrNO B11881433 3-Bromo-1-methylindolin-2-one

3-Bromo-1-methylindolin-2-one

Cat. No.: B11881433
M. Wt: 226.07 g/mol
InChI Key: LCBUSYFIDPTLMX-UHFFFAOYSA-N
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Description

3-Bromo-1-methylindolin-2-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol It is a derivative of indole, a significant heterocyclic system in natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methylindolin-2-one typically involves the bromination of 1-methylindolin-2-one. One common method is the reaction of 1-methylindolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 3-position of the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-1-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, in cycloaddition reactions, the compound’s bromine atom participates in the formation of new bonds, leading to the synthesis of heterocyclic structures. The compound’s reactivity is influenced by the electron density distribution in the indole ring, which facilitates its participation in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methylindolin-2-one is unique due to the presence of the bromine atom at the 3-position, which imparts distinct reactivity and properties compared to other indolin-2-one derivatives. This unique substitution pattern allows for specific interactions in chemical reactions and potential biological activities .

Biological Activity

3-Bromo-1-methylindolin-2-one is a synthetic compound belonging to the indole family, characterized by a bromine atom at the third position of the indolin-2-one structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₉H₈BrN₃O
  • Molecular Weight : 227.9847 g/mol
  • Appearance : White solid

Synthesis

The synthesis of this compound typically involves a multi-step process starting from isatin or 1-methylindolin-2-one. A common route includes:

  • Bromination of the indole precursor.
  • Subsequent reactions to form the indolinone structure.

This compound's structural versatility allows for further modifications, making it an attractive scaffold for drug design.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Its structural similarities to other biologically active compounds suggest potential interactions with various biological targets involved in cancer progression.

Key Findings :

  • Inhibition of Cancer Cell Lines : Preliminary studies have shown that this compound can inhibit specific cancer cell lines, although detailed mechanisms are still under investigation.
  • Cytotoxicity : Similar compounds have demonstrated cytotoxic effects against various cancer types, with IC₅₀ values indicating strong activity against human cancer cell lines such as SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) with IC₅₀ values ranging from 0.65 to 7.17 µM.

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory properties:

  • α-Glucosidase and α-Amylase Inhibition : A related study on indolinone derivatives showed that certain compounds exhibited higher α-glucosidase inhibitory activities compared to standard drugs like acarbose, suggesting potential applications in managing diabetes .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-5-methoxy-1-methylindolin-2-oneMethoxy group at the fifth positionPotentially enhanced solubility and bioactivity
3-Bromo-1-(naphthalen-2-ylmethyl)indolin-2-oneNaphthalene substitutionIncreased molecular complexity and potential activity
5-Bromo-1-methylindolin-2-oneBromine at the fifth positionDifferent reactivity profile compared to the third bromine variant
3,6-Dibromo-1-methylindolin-2-oneTwo bromine atoms at different positionsPotentially higher reactivity due to multiple halogens

Case Studies and Research Findings

Several studies have focused on the biological activities of indolinone derivatives, including this compound:

  • Anticancer Activity :
    • In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB231, MDA-MB468) with increased selectivity towards cancer cells over normal cells .
  • Mechanistic Studies :
    • Investigations into the mechanisms of action revealed that these compounds may inhibit pathways involved in tumor growth and metastasis, although further research is needed to elucidate specific targets and interactions .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-bromo-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H8BrNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3

InChI Key

LCBUSYFIDPTLMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)Br

Origin of Product

United States

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